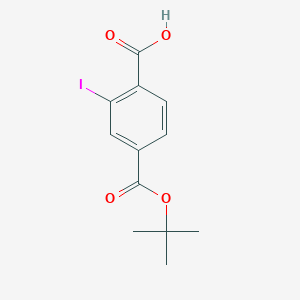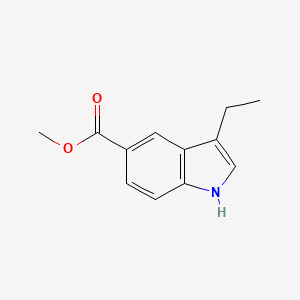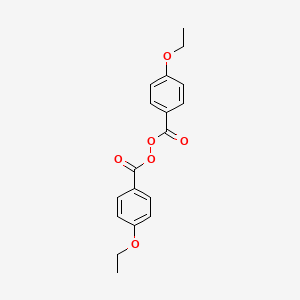
Bis(4-ethoxybenzoyl) Peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-ethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 4-ethoxybenzoyl groups linked by a peroxide bond. This compound is known for its applications in polymer chemistry, particularly as an initiator for radical polymerization processes. Its molecular formula is C18H18O6.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-ethoxybenzoyl) peroxide typically involves the reaction of 4-ethoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling and storage due to the compound’s sensitivity to heat and shock, which can lead to explosive decomposition.
化学反应分析
Types of Reactions: Bis(4-ethoxybenzoyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions. It can also participate in oxidation reactions due to the presence of the peroxide bond.
Common Reagents and Conditions:
Decomposition: Typically occurs under heat or light, leading to the formation of 4-ethoxybenzoyl radicals.
Oxidation: Can react with reducing agents, leading to the formation of 4-ethoxybenzoic acid and other by-products.
Major Products Formed:
Polymerization: Leads to the formation of polymers with 4-ethoxybenzoyl end groups.
Oxidation: Produces 4-ethoxybenzoic acid and other oxidized derivatives.
科学研究应用
Bis(4-ethoxybenzoyl) peroxide is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as an initiator for the polymerization of various monomers, leading to the formation of polymers with specific properties.
Material Science: Employed in the synthesis of advanced materials with tailored functionalities.
Biological Studies: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.
Industrial Applications: Utilized in the production of plastics, resins, and other polymeric materials.
作用机制
The primary mechanism of action of bis(4-ethoxybenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two 4-ethoxybenzoyl radicals. These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets and pathways involved include:
Radical Formation: The peroxide bond breaks to form free radicals.
Polymerization Initiation: The radicals react with monomers to start the polymerization process.
相似化合物的比较
- Bis(4-methylbenzoyl) peroxide
- Bis(2,4-dichlorobenzoyl) peroxide
- Bis(α,α-dimethylbenzyl) peroxide
Comparison: Bis(4-ethoxybenzoyl) peroxide is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting polymers. Compared to bis(4-methylbenzoyl) peroxide, it may offer different solubility and stability characteristics. The presence of electron-withdrawing groups in bis(2,4-dichlorobenzoyl) peroxide can make it more reactive in certain conditions. Bis(α,α-dimethylbenzyl) peroxide, on the other hand, has steric hindrance that can affect its decomposition and radical formation.
属性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
(4-ethoxybenzoyl) 4-ethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O6/c1-3-21-15-9-5-13(6-10-15)17(19)23-24-18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI 键 |
ZRNSNCMYTTWZQQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


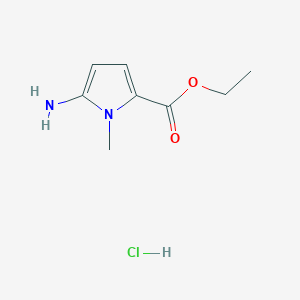
![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)



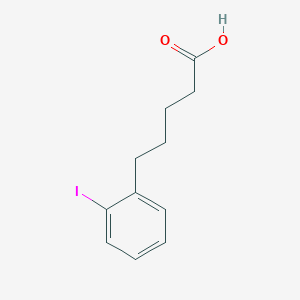
![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
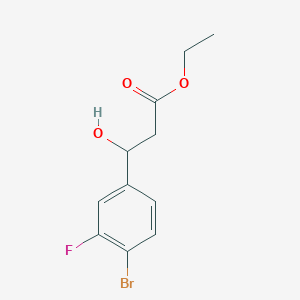
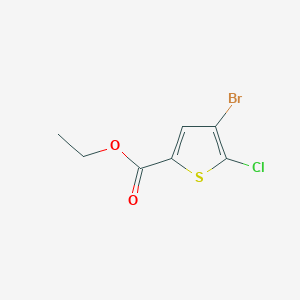
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)

